molecular formula C10H6BrClN2 B1276305 3-(4-Bromophenyl)-6-chloropyridazine CAS No. 66548-50-3

3-(4-Bromophenyl)-6-chloropyridazine

Cat. No.: B1276305
CAS No.: 66548-50-3
M. Wt: 269.52 g/mol
InChI Key: AIOVQWFBJVWQHC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-chloropyridazine is a useful research compound. Its molecular formula is C10H6BrClN2 and its molecular weight is 269.52 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

The compound 3-(4-Bromophenyl)-6-chloropyridazine has been utilized in the synthesis of various heterocyclic compounds. For instance, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) employed this compound in synthesizing thio-substituted ethyl nicotinate derivatives, leading to the development of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These newly synthesized compounds demonstrated significant antimicrobial activities in vitro (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Suzuki Cross-Coupling Reactions in Pharmaceutical Synthesis

Sotelo and Raviña (2002) highlighted the use of this compound in Suzuki cross-coupling reactions. This approach is critical for accessing a broad range of pharmacologically beneficial pyridazine derivatives, demonstrating the compound's utility in pharmaceutical synthesis (Sotelo & Raviña, 2002).

Corrosion Inhibition in Steel

Mashuga, Olasunkanmi, and Ebenso (2017) investigated the effectiveness of pyridazine derivatives, including this compound, as corrosion inhibitors for mild steel in hydrochloric acid. The study revealed that these compounds significantly inhibited steel corrosion, acting as mixed-type inhibitors and involving both physisorption and chemisorption mechanisms (Mashuga, Olasunkanmi, & Ebenso, 2017).

Synthesis of Novel Antibacterial Heterocyclic Compounds

El-Hashash et al. (2015) utilized this compound as a starting material to synthesize a series of novel heterocyclic compounds with expected antibacterial activities. This research underscores the compound's role in creating new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Synthesis and Biological Activity of Indolylpyridazinone Derivatives

Abubshait (2007) reported the synthesis of novel indolylpyridazinone derivatives using this compound. The resulting compounds were evaluated for their antibacterial activity, demonstrating the compound's utility in developing new antibacterial agents (Abubshait, 2007).

Surface Protection in Mild Steel

Olasunkanmi, Mashuga, and Ebenso (2018) conducted a study on the surface protection activities of pyridazine derivatives, including this compound, for mild steel in hydrochloric acid. The compounds exhibited promising results as surface protectants and corrosion inhibitors for mild steel (Olasunkanmi, Mashuga, & Ebenso, 2018).

Safety and Hazards

  • Precautionary Statements : Handle with care to prevent environmental contamination .

Properties

IUPAC Name

3-(4-bromophenyl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOVQWFBJVWQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423335
Record name 3-(4-bromophenyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66548-50-3
Record name 3-(4-bromophenyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 20.0 g. of 6-(p-bromophenyl)-3(2H)-pyridazinone (prepared as described in Example 1) in 100 ml. of phosphorus oxychloride is heated at reflux temperature for 41/2 hours. The excess phosphorus oxychloride is removed under reduced pressure and the residue is stirred with water-cracked ice to decompose the remaining phosphorus oxychloride. The product is recovered by filtration and recrystallized from dilute dimethylformamide yielding tan crystals, m.p. 201°-203° C.
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